An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of 4-Chlorophenyl Mesityl Sulfone
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of 4-Chlorophenyl Mesityl Sulfone
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chlorophenyl mesityl sulfone is a sterically hindered diaryl sulfone of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, combining an electron-withdrawing chlorophenyl ring and a bulky, electron-rich mesityl group, imparts a distinct set of chemical properties. This guide provides a comprehensive overview of the known and predicted chemical characteristics of 4-Chlorophenyl mesityl sulfone, including its structural features, physicochemical properties, and reactivity. Furthermore, established and theoretical synthetic routes are detailed, offering practical insights for researchers engaged in the synthesis and application of this and related compounds. The content herein is synthesized from established principles of organic chemistry and data from analogous structures, providing a robust framework for understanding and utilizing this unique molecule.
Introduction: The Significance of Sterically Hindered Diaryl Sulfones
Diaryl sulfones are a class of organic compounds characterized by a sulfonyl functional group flanked by two aryl moieties. This structural motif is found in a variety of pharmaceuticals, agrochemicals, and high-performance polymers. The introduction of steric hindrance, as seen in 4-Chlorophenyl mesityl sulfone, can profoundly influence a molecule's biological activity, solubility, and material properties. The bulky mesityl group can modulate receptor binding, alter metabolic pathways, and enhance thermal stability in polymeric systems. The 4-chlorophenyl group, with its electron-withdrawing nature, influences the electronic properties of the sulfone bridge and provides a potential site for further chemical modification. A thorough understanding of the interplay between these structural features is crucial for the rational design of novel therapeutics and advanced materials.
Molecular Structure and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅ClO₂S | Calculated |
| Molecular Weight | 294.80 g/mol | Calculated |
| CAS Number | 22944-35-0 | Vendor Data |
| Predicted Melting Point | Likely a crystalline solid with a melting point in the range of 100-150 °C. The significant steric hindrance may disrupt crystal packing, potentially leading to a lower melting point compared to less hindered diaryl sulfones. | Inferred from related structures |
| Predicted Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Solubility in non-polar solvents like hexanes is likely to be limited. It is predicted to be insoluble in water. | Inferred from related structures |
| Predicted Appearance | Likely a white to off-white crystalline solid. | Inferred from related structures |
Structural Diagram:
Caption: Chemical structure of 4-Chlorophenyl mesityl sulfone.
Synthesis of 4-Chlorophenyl Mesityl Sulfone
The synthesis of sterically hindered diaryl sulfones such as 4-Chlorophenyl mesityl sulfone can be challenging due to the reduced reactivity of the sterically encumbered arene. However, several established methods for the formation of diaryl sulfones can be adapted.
Friedel-Crafts Sulfonylation
The most direct approach is the Friedel-Crafts sulfonylation of mesitylene with 4-chlorobenzenesulfonyl chloride.[1][2] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Reaction Scheme:
Caption: Friedel-Crafts sulfonylation of mesitylene.
Experimental Protocol (Proposed):
-
To a stirred solution of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), add 4-chlorobenzenesulfonyl chloride portion-wise at 0 °C.
-
Allow the mixture to stir for 15-30 minutes to form the reactive sulfonylating agent.
-
Slowly add a solution of mesitylene in the same solvent to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of the Lewis acid catalyst with atmospheric moisture, which would deactivate it.
-
Low Temperature Addition: The Friedel-Crafts reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and minimize the formation of byproducts.
-
Lewis Acid Catalyst: Activates the sulfonyl chloride, making it a more potent electrophile for the attack on the electron-rich mesitylene ring.
-
Acidic Workup: Decomposes the aluminum chloride complex of the product and protonates any remaining catalyst.
Oxidation of the Corresponding Sulfide
An alternative synthetic strategy involves the oxidation of the corresponding 4-chlorophenyl mesityl sulfide. This two-step approach first requires the synthesis of the sulfide, which can then be oxidized to the sulfone.[3][4][5][6][7]
Step 1: Synthesis of 4-Chlorophenyl Mesityl Sulfide (Proposed)
This can be achieved through a nucleophilic aromatic substitution reaction between 4-chlorothiophenol and a suitable mesityl halide (e.g., mesityl bromide) under basic conditions, or through a metal-catalyzed cross-coupling reaction.
Step 2: Oxidation to the Sulfone
A variety of oxidizing agents can be employed for the conversion of the sulfide to the sulfone. Common reagents include hydrogen peroxide in acetic acid, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate.
Reaction Scheme:
Caption: Oxidation of 4-chlorophenyl mesityl sulfide.
Experimental Protocol (Proposed):
-
Dissolve 4-chlorophenyl mesityl sulfide in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Add the oxidizing agent (e.g., a slight excess of 30% hydrogen peroxide) dropwise to the solution at room temperature. The reaction may be exothermic, so cooling may be necessary.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a reducing agent solution (e.g., sodium bisulfite) to quench any excess oxidant, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Self-Validating System: The purity of the final product can be readily assessed by its melting point and spectroscopic analysis (NMR, IR, and MS). The disappearance of the starting sulfide and the appearance of the characteristic sulfone peaks in the IR and NMR spectra would validate the success of the oxidation.
Chemical Reactivity
The reactivity of 4-Chlorophenyl mesityl sulfone is governed by the interplay of the sulfone group and the two different aryl rings.
Reactions at the Sulfone Group
The sulfonyl group is generally stable and unreactive under many conditions. However, it can undergo reduction to the corresponding sulfide with strong reducing agents like lithium aluminum hydride (LiAlH₄), although this is often a challenging transformation.
Electrophilic Aromatic Substitution
The mesityl ring is highly activated towards electrophilic aromatic substitution due to the three electron-donating methyl groups. However, the extreme steric hindrance may direct incoming electrophiles to the less hindered positions. The 4-chlorophenyl ring is deactivated towards electrophilic substitution by the electron-withdrawing sulfone and chloro groups.
Nucleophilic Aromatic Substitution
The chlorine atom on the 4-chlorophenyl ring is activated towards nucleophilic aromatic substitution (SNA) due to the strongly electron-withdrawing sulfone group in the para position.[8][9][10][11][12] This allows for the displacement of the chloride by various nucleophiles, providing a route to a diverse range of derivatives.
Reaction Scheme:
Caption: Nucleophilic aromatic substitution on 4-chlorophenyl mesityl sulfone.
Experimental Protocol (Proposed for Amination):
-
In a sealed tube, combine 4-Chlorophenyl mesityl sulfone, an amine (e.g., morpholine), a base (e.g., potassium carbonate), and a high-boiling polar aprotic solvent (e.g., DMSO or DMF).
-
Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Spectroscopic Characterization (Predicted)
-
¹H NMR:
-
Mesityl Protons: A singlet in the aromatic region (around 6.8-7.2 ppm) integrating to 2H for the two aromatic protons on the mesityl ring. Three singlets in the aliphatic region (around 2.2-2.5 ppm) each integrating to 3H for the three methyl groups.
-
Chlorophenyl Protons: Two doublets in the aromatic region (likely between 7.4-7.9 ppm), each integrating to 2H, exhibiting a typical AA'BB' splitting pattern.
-
-
¹³C NMR:
-
Characteristic peaks for the quaternary carbons of the mesityl ring and the carbon bearing the chlorine atom.
-
Distinct signals for the sulfone-bearing carbons on both aromatic rings.
-
Signals for the methyl carbons of the mesityl group.
-
-
IR Spectroscopy:
-
Strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfone group, typically found in the ranges of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively.
-
C-Cl stretching vibration around 1090 cm⁻¹.
-
Aromatic C-H and C=C stretching vibrations.
-
-
Mass Spectrometry:
-
A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
-
A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak approximately one-third the intensity of the M⁺ peak).
-
Fragmentation patterns corresponding to the loss of the chloro, sulfonyl, and mesityl groups.
-
Applications and Future Directions
The unique structural features of 4-Chlorophenyl mesityl sulfone make it a promising scaffold for various applications:
-
Drug Development: The diaryl sulfone core is a known pharmacophore. The steric bulk of the mesityl group can be exploited to achieve selective binding to biological targets, while the chlorophenyl moiety offers a handle for further functionalization to optimize pharmacokinetic and pharmacodynamic properties.
-
Materials Science: Diaryl sulfones are key components in high-performance polymers like polysulfones, known for their thermal stability and chemical resistance. The sterically hindered nature of 4-Chlorophenyl mesityl sulfone could lead to polymers with unique processing characteristics and enhanced physical properties.
-
Organic Synthesis: As a building block, it can be used to introduce the mesityl sulfonyl group into more complex molecules or as a starting material for the synthesis of a variety of derivatives via nucleophilic aromatic substitution.
Future research should focus on the experimental validation of the predicted properties and the exploration of the synthetic utility and biological activity of 4-Chlorophenyl mesityl sulfone and its derivatives.
Conclusion
4-Chlorophenyl mesityl sulfone represents an intriguing molecular entity with significant potential in both medicinal chemistry and materials science. While a lack of extensive experimental data necessitates a predictive approach to understanding its chemical properties, a solid foundation can be built upon the well-established chemistry of its constituent functional groups. The synthetic strategies and reactivity patterns outlined in this guide provide a comprehensive framework for researchers to engage with this and other sterically hindered diaryl sulfones, paving the way for the discovery of novel molecules with valuable applications.
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